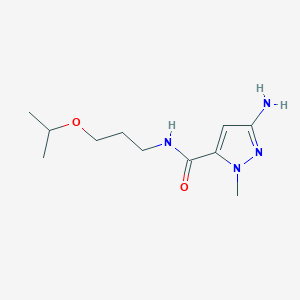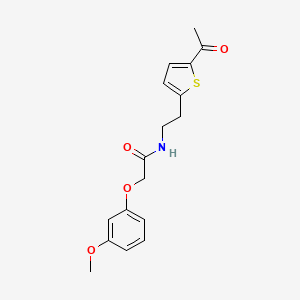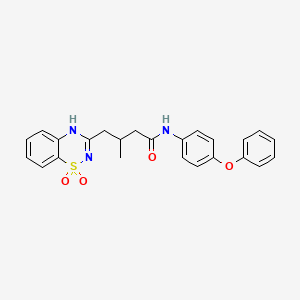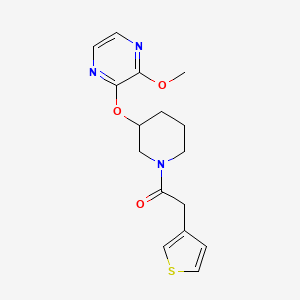![molecular formula C16H15FN4O5S B2502518 Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate CAS No. 2320925-27-5](/img/structure/B2502518.png)
Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate, also known as Molecules 1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. Studies have shown that this compound 1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have antioxidant activity, which may help protect against oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 in lab experiments is its unique chemical structure, which allows for the development of new drugs with specific properties and functions. However, one of the limitations of using this compound 1 is its relatively high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research and development of Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and infectious diseases based on the chemical structure of this compound 1. Another direction is the investigation of the mechanism of action of this compound 1 and its potential interactions with other drugs and compounds. Additionally, further research is needed to optimize the synthesis method of this compound 1 and improve its availability and cost-effectiveness.
Conclusion
In conclusion, this compound 1 is a novel chemical compound that has shown potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound 1 and optimize its synthesis method for widespread use in research.
合成法
The synthesis of Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 involves a multi-step process that starts with the reaction between 4-aminobenzoic acid and 4-nitrobenzoyl chloride to form 4-nitrobenzoic acid. The nitro group in 4-nitrobenzoic acid is then reduced to an amino group using a reducing agent such as iron powder. The resulting compound is then reacted with 5-fluoropyrimidine-2-carboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with 3-oxopiperazine-1-sulfonyl chloride to form this compound 1.
科学的研究の応用
Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 has shown potential applications in several scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O5S/c1-26-15(23)11-2-4-13(5-3-11)27(24,25)20-6-7-21(14(22)10-20)16-18-8-12(17)9-19-16/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFPKFQRPRJZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)


![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)